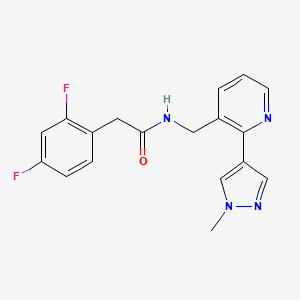![molecular formula C18H16N4O2 B2822888 8-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1902979-97-8](/img/structure/B2822888.png)
8-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline: is a complex organic compound that belongs to the class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as catalyst-free synthesis, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
8-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or sodium carbonate as bases in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce fully hydrogenated pyrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, 8-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
Medicinally, this compound derivatives have been investigated for their antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes and pathways is of particular interest in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic and optical properties. Its heterocyclic structure is advantageous for creating polymers and other advanced materials .
作用機序
The mechanism of action of 8-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
Quinolinyl-pyrazoles: These compounds share the quinoline and pyrazole moieties but differ in the presence of the pyrrolidine ring.
Pyridin-2-yl derivatives: Similar in structure but with a pyridine ring instead of pyrazine.
Isoquinolin-1-yl carbamates: These compounds have a similar quinoline structure but differ in the functional groups attached.
Uniqueness
8-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline is unique due to its combination of pyrazine, quinoline, and pyrrolidine rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
pyrazin-2-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(15-11-19-8-9-20-15)22-10-6-14(12-22)24-16-5-1-3-13-4-2-7-21-17(13)16/h1-5,7-9,11,14H,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFBTBBQQYSSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2822805.png)
![3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2822806.png)
![1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2822808.png)
![3-(3-methylbenzamido)-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide](/img/structure/B2822810.png)
![3-((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2822812.png)
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2822813.png)



![3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2822819.png)


![N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2822826.png)

